molecular formula C12H17N5O3 B2629574 Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate CAS No. 2034479-13-3

Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate

Cat. No.: B2629574
CAS No.: 2034479-13-3
M. Wt: 279.3
InChI Key: PTCPQRNBLNBCDX-UHFFFAOYSA-N
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Description

Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a complex organic compound that features a triazolopyrazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the tert-butyl carbamate group provides stability and protection during chemical reactions, making it a valuable intermediate in synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the methoxy group and the tert-butyl carbamate moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrazine core can bind to active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (phenylmethylene)carbamate
  • 4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyrazine

Uniqueness

Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups and the triazolopyrazine core. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its stability and versatility make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)20-11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCPQRNBLNBCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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